molecular formula C7H12N2O B8392495 2-(1,4-Oxazepan-4-yl)acetonitrile CAS No. 911300-70-4

2-(1,4-Oxazepan-4-yl)acetonitrile

Cat. No. B8392495
CAS RN: 911300-70-4
M. Wt: 140.18 g/mol
InChI Key: VZRBRSNTOIHFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Oxazepan-4-yl)acetonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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properties

CAS RN

911300-70-4

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)acetonitrile

InChI

InChI=1S/C7H12N2O/c8-2-4-9-3-1-6-10-7-5-9/h1,3-7H2

InChI Key

VZRBRSNTOIHFTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Oxazepane (292) (Turner, S. R. et al., PCT Int. Appl. WO 2000 040561, 2000) (4.95 g, 49.0 mmol) was added dropwise to a stirred aqueous solution of glycolonitrile (55%, 5.3 mL, 53.8 mmol) at 5° C. and stirred at 70° C. for 1 h. More aqueous glycolonitrile (55%, 0.96 mL, 6.13 mmol) was added and the mixture stirred for 30 min, cooled to 20° C. and Et2O (100 mL) and water (50 mL) were added. The aqueous layer was extracted with Et2O (4×30 mL), the combined organic fraction dried and the solvent evaporated to give nitrile 293 (3.24 g, 47%) as a pale yellow oil: 1H NMR δ 3.80-3.84 (m, 2H, H-5), 3.74-3.77 (m, 2H, H-3), 3.60 (s, 2H, CH2CN), 2.79-2.84 (m, 4H, H-2, H-7), 1.92-1.99 (m, 2H, H-6); HRMS calcd for C7H12N2O (M+) m/z 140.0950, found 140.0947.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
47%

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